molecular formula C27H26N4S B5216372 N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea

N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea

Cat. No. B5216372
M. Wt: 438.6 g/mol
InChI Key: ZAJFNVFXSCFVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea, also known as DBPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DBPT is a member of the phenazine family of compounds, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to induce cell cycle arrest and apoptosis through the activation of p53 and caspase pathways. N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In bacterial cells, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea is believed to disrupt the bacterial membrane and inhibit cell wall synthesis. In neurodegenerative disorders, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to reduce oxidative stress and inflammation through the activation of antioxidant and anti-inflammatory pathways.
Biochemical and Physiological Effects:
N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to decrease cell viability, induce apoptosis, and inhibit cell migration and invasion. In bacterial cells, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to inhibit bacterial growth and biofilm formation. In neurodegenerative disorders, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to reduce oxidative stress and inflammation and improve neuronal survival and function.

Advantages and Limitations for Lab Experiments

N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has several advantages for lab experiments, including its synthetic accessibility, stability, and diverse biological activities. N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea can be easily synthesized in the lab and purified to high purity. N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea is also stable under various conditions and can be stored for long periods of time. However, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea can be toxic to cells and animals at high concentrations, and its solubility in aqueous solutions is limited, which can affect its bioavailability and experimental design.

Future Directions

There are several future directions for the research on N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea. First, the mechanism of action of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea needs to be further elucidated to fully understand its therapeutic potential. Second, the pharmacokinetics and pharmacodynamics of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea need to be studied to determine its optimal dosage and administration route. Third, the in vivo efficacy and toxicity of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea need to be evaluated in animal models. Fourth, the potential synergistic effects of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea with other drugs or therapies need to be investigated. Finally, the clinical application of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea needs to be explored for its potential as a novel therapeutic agent for cancer, infectious diseases, and neurodegenerative disorders.

Synthesis Methods

N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea can be synthesized through a multi-step process involving the condensation of 2-amino-3,7-dimethylphenazine with isopropyl isothiocyanate. The resulting intermediate is then treated with sodium hydride and diisopropylamine to form N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea. The purity and yield of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been studied for its potential therapeutic applications in various fields, including cancer, infectious diseases, and neurodegenerative disorders. In cancer research, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has also been studied for its potential antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. In addition, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation in vitro and in animal models.

properties

IUPAC Name

3-phenanthro[9,10-b]quinoxalin-11-yl-1,1-di(propan-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4S/c1-16(2)31(17(3)4)27(32)28-18-13-14-23-24(15-18)30-26-22-12-8-6-10-20(22)19-9-5-7-11-21(19)25(26)29-23/h5-17H,1-4H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJFNVFXSCFVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=S)NC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenanthro[9,10-b]quinoxalin-11-yl-1,1-di(propan-2-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.